Summary of Application: Benzestrol has been used in research related to the hematopoietic system, specifically in rats.
Methods of Application: In these studies, Benzestrol was administered subcutaneously in sesame oil, orally by stomach tube in 40% alcohol, and by subcutaneous implantation of pellets.
Results or Outcomes: The studies found that Benzestrol produces the same type of estrus following a single subcutaneous injection in oil in the castrate rat at 0.8 to 1.0 micrograms as 2 to 2.5 micrograms of estrone.
Summary of Application: Benzestrol has been used in research related to estrogen production.
Methods of Application: Studies have been conducted on normal, mature, and castrate female rats.
Results or Outcomes: It was found that less Benzestrol could be used to produce the same effect as estrone in increasing estrogen production.
Summary of Application: Benzestrol was used as a synthetic estrogen to prevent premature births
Methods of Application: Doctors prescribed Benzestrol to mothers in order to increase their estrogen levels.
Benzestrol, known scientifically as 2,4-di(p-hydroxyphenyl)-3-ethylhexane, is a synthetic nonsteroidal estrogen belonging to the stilbestrol group. It was first reported in the mid-1940s and was primarily used in medical settings to mimic the effects of natural estrogens. Benzestrol has a molecular formula of C20H26O2 and a molar mass of 298.426 g/mol . Its structure consists of two phenolic rings connected by a central aliphatic chain, distinguishing it from other stilbestrol derivatives due to an elongated carbon chain .
The synthesis of benzestrol typically involves multi-step organic reactions starting from simpler phenolic compounds. One common method includes:
This synthetic pathway allows for the controlled production of benzestrol while minimizing by-products .
Historically, benzestrol was utilized in clinical settings primarily for:
Benzestrol has been studied for its interactions with various biological systems:
These studies highlight the need for caution when considering synthetic estrogens like benzestrol.
Benzestrol shares structural and functional similarities with several other synthetic estrogens. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Diethylstilbestrol | Two phenolic rings connected by an ethylene bridge | Known for causing significant health issues in offspring exposed in utero |
| Dienestrol | Similar structure but with different substitutions | Less potent than benzestrol but still used historically |
| Hexestrol | Contains a hexyl chain instead of an ethyl chain | Has different pharmacokinetics compared to benzestrol |
| Methestrol | A methylated derivative of stilbestrol | Used in veterinary medicine more than human applications |
Benzestrol's unique elongated carbon chain differentiates it from these compounds, influencing its binding affinity and biological activity. While all these compounds belong to the stilbestrol family, their varying structures lead to different pharmacological properties and safety profiles .